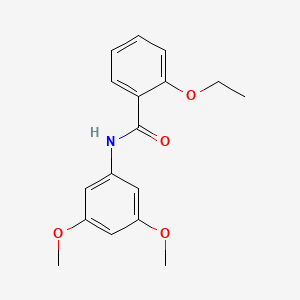
N-1-naphthyl-N'-(2-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-N'-(2-pyridinylmethyl)thiourea, also known as NPC1161B, is a chemical compound that has been extensively studied for its potential therapeutic applications. NPC1161B is a thiourea derivative, which has been shown to have a wide range of biological activities, including anticancer, antiviral, and antifungal properties.
Mecanismo De Acción
The mechanism of action of N-1-naphthyl-N'-(2-pyridinylmethyl)thiourea is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of the signaling pathway known as MAPK/ERK, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer, antiviral, and antifungal properties, this compound has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of inflammatory cytokines. This compound has also been shown to have antioxidant properties, with studies demonstrating its ability to scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-1-naphthyl-N'-(2-pyridinylmethyl)thiourea for lab experiments is its broad range of biological activities, which makes it a useful tool for studying various disease processes. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-1-naphthyl-N'-(2-pyridinylmethyl)thiourea. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, viral infections, and fungal infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for further studies to optimize the synthesis and formulation of this compound for use in experimental settings.
Métodos De Síntesis
N-1-naphthyl-N'-(2-pyridinylmethyl)thiourea can be synthesized by reacting 1-naphthyl isothiocyanate with 2-pyridinemethylamine hydrochloride in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane, and the product is purified by recrystallization. The yield of the reaction is typically around 70%.
Aplicaciones Científicas De Investigación
N-1-naphthyl-N'-(2-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antiviral properties, with studies demonstrating its ability to inhibit the replication of the hepatitis C virus. Additionally, this compound has been shown to have antifungal properties, with studies demonstrating its ability to inhibit the growth of various fungal species, including Candida albicans.
Propiedades
IUPAC Name |
1-naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c21-17(19-12-14-8-3-4-11-18-14)20-16-10-5-7-13-6-1-2-9-15(13)16/h1-11H,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPGYPHTHCBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358311 |
Source


|
| Record name | STK134491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56914-08-0 |
Source


|
| Record name | STK134491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-6-methyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5737530.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5737533.png)
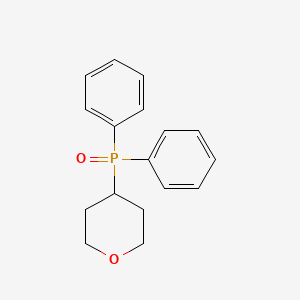
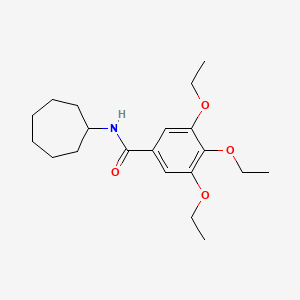
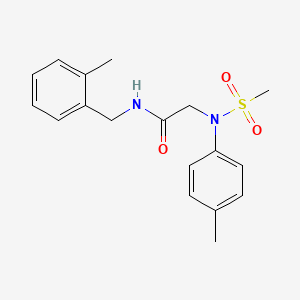
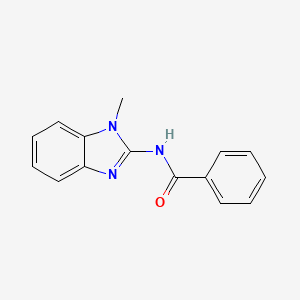
![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5737560.png)
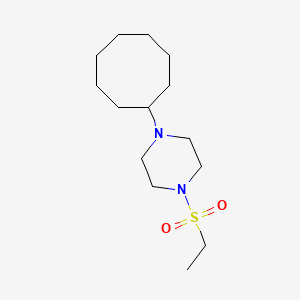
![3-[2-(4-bromophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5737573.png)
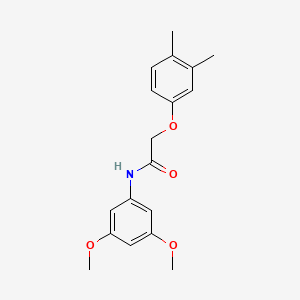
![5-[(benzylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737600.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5737611.png)

